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Erythrosin-5-isothiocyanate - 90284-47-2

Erythrosin-5-isothiocyanate

Catalog Number: EVT-441109
CAS Number: 90284-47-2
Molecular Formula: C21H7I4NO5S
Molecular Weight: 893 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erythrosin-5-isothiocyanate is a synthetic compound derived from erythrosin B, primarily known for its fluorescent properties. It is classified as a dye and is utilized in various scientific applications, particularly in the fields of biochemistry and molecular biology. The compound is notable for its ability to label specific sites on proteins, making it valuable for studying protein interactions and functions.

Source

Erythrosin-5-isothiocyanate is synthesized from erythrosin B through a chemical reaction with thiophosgene. This synthesis process allows the introduction of the isothiocyanate functional group, which enhances its reactivity and utility in biological applications.

Classification

Erythrosin-5-isothiocyanate falls under the category of fluorescent dyes and is classified as an isothiocyanate compound. It is widely used in immunofluorescence and flow cytometry due to its fluorescence characteristics, which facilitate the visualization of biological samples .

Synthesis Analysis

Methods

The synthesis of erythrosin-5-isothiocyanate typically involves the following steps:

  1. Starting Material: Erythrosin B serves as the precursor.
  2. Reagent: Thiophosgene is used to introduce the isothiocyanate group.
  3. Reaction Conditions: The reaction is usually conducted under controlled conditions to ensure complete conversion and purity of the product.

Technical Details

The reaction mechanism involves nucleophilic substitution where the thiophosgene reacts with the hydroxyl groups of erythrosin B, leading to the formation of erythrosin-5-isothiocyanate. This method allows for high yields and purity, making it suitable for laboratory applications .

Molecular Structure Analysis

Structure

Erythrosin-5-isothiocyanate has a complex molecular structure characterized by:

  • A central xanthene core derived from erythrosin B.
  • An isothiocyanate group (-N=C=S) attached at the 5-position.

Data

The molecular formula for erythrosin-5-isothiocyanate is C₁₅H₁₁Cl₂N₃O₂S, with a molecular weight of approximately 352.23 g/mol. Its structural features contribute to its fluorescent properties, making it effective for labeling in various biochemical assays .

Chemical Reactions Analysis

Reactions

Erythrosin-5-isothiocyanate participates in several chemical reactions, primarily involving nucleophiles:

  1. Labeling: It can label cysteine residues in proteins, facilitating studies on protein structure and function.
  2. Fluorescence: The compound exhibits strong fluorescence upon excitation, which can be utilized in imaging techniques.

Technical Details

The labeling process often involves incubating proteins with erythrosin-5-isothiocyanate under physiological conditions, allowing selective binding to target sites such as cysteine residues . The resulting conjugates can then be analyzed using fluorescence microscopy or flow cytometry.

Mechanism of Action

Process

The mechanism of action of erythrosin-5-isothiocyanate primarily revolves around its ability to react with thiol groups in proteins:

  1. Thiol Reaction: The isothiocyanate group reacts with free thiol groups (-SH) in cysteine residues.
  2. Formation of Thioamide: This reaction results in the formation of a stable thioamide bond, effectively tagging the protein for further analysis.

Data

This labeling technique allows researchers to study protein dynamics, interactions, and conformational changes under various experimental conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Erythrosin-5-isothiocyanate typically appears as a dark red or pink solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and methanol but has limited solubility in water.

Chemical Properties

  • Fluorescence: Exhibits excitation at 533 nm and emission at 553 nm, making it suitable for fluorescence-based applications .
  • Stability: Generally stable under standard laboratory conditions but may degrade when exposed to strong acids or bases.

Relevant data indicate that its fluorescence intensity can vary depending on environmental factors such as pH and solvent polarity .

Applications

Erythrosin-5-isothiocyanate has several scientific uses:

  1. Protein Labeling: Used extensively for labeling proteins in biochemical assays to study their interactions and functions.
  2. Cell Imaging: Employed in fluorescence microscopy for visualizing cellular components and dynamics.
  3. Flow Cytometry: Utilized as a fluorescent marker in flow cytometric analyses to quantify cellular populations based on specific markers.

These applications highlight its versatility as a tool in molecular biology research, particularly in studies involving protein chemistry and cellular processes .

Mechanistic Insights into ErITC as a Site-Specific Protein Labeling Agent

Covalent Modification of Cysteine Residues in ATPase Binding Domains

ErITC functions as a highly selective electrophilic probe targeting cysteine residues within nucleotide-binding domains of ATPases. This specificity is exemplified in its interaction with Na+/K+-ATPase, where ErITC covalently labels Cys549 located in the enzyme's low-affinity ATP binding site (E2ATP site). This site is structurally and functionally distinct from the high-affinity ATP site (E1ATP site) labeled by fluorescein-5-isothiocyanate (FITC) at Lys501. The covalent adduct formation between ErITC and Cys549 irreversibly inhibits p-nitrophenyl phosphatase activity, a function associated with the E2ATP site, while leaving the high-affinity ATP site operational until subsequent modification occurs [9] [4].

Mass spectrometry and peptide sequencing studies confirm that ErITC modification occurs exclusively at Cys549 in the α-subunit of duck nasal gland Na+/K+-ATPase. This residue resides within a conformationally sensitive region that becomes accessible primarily in the E2 conformational state of the enzyme. The steric accessibility of Cys549, rather than exceptional nucleophilicity, primarily governs ErITC's selectivity for this residue. This contrasts with the targeting mechanism of other cysteine-directed electrophiles (e.g., acrylamides, iodoacetamides), which often rely on inherent cysteine nucleophilicity [3] [9]. Crucially, ErITC binding demonstrates that the high-affinity (E1ATP) and low-affinity (E2ATP) nucleotide binding sites coexist on the same αβ protomer rather than on separate interacting protomers within a putative (αβ)2 diprotomer. This was demonstrated experimentally by showing that ErITC could still bind to and inhibit FITC-modified enzyme (where the high-affinity site is blocked), albeit requiring higher concentrations, indicating induced structural changes rather than pre-existing separate sites [4] [6].

Table 1: Functional Sites in Na+/K+-ATPase Labeled by Isothiocyanate Probes

ProbeTarget SiteSpecific ResidueLabeled FunctionConformational State Specificity
Erythrosin-5-isothiocyanate (ErITC)Low-affinity ATP site (E2ATP)Cys549 (α-subunit)p-Nitrophenyl phosphatase activityE2 state preferential accessibility
Fluorescein-5-isothiocyanate (FITC)High-affinity ATP site (E1ATP)Lys501 (α-subunit)ATP hydrolysis (partial inhibition)E1 state preferential accessibility

Role of Isothiocyanate Functional Group in Selective Nucleophilic Attack Mechanisms

The isothiocyanate (-N=C=S) group is the defining reactive warhead of ErITC, enabling its covalent attachment to proteins. This electrophile undergoes nucleophilic attack primarily by the thiolate anion (RS⁻) of cysteine residues, forming a stable thiourea adduct (R-S-C(S)-NH-Probe). The reaction proceeds via a concerted mechanism where the nucleophilic sulfur attacks the electrophilic carbon of the isothiocyanate. The resulting tetrahedral intermediate collapses, breaking the C=N pi bond and yielding the thiourea linkage [3]. The electrophilicity of the carbon in the -N=C=S group is modulated by the adjacent nitrogen and sulfur atoms, making it highly susceptible to attack by soft nucleophiles like thiolates, while exhibiting lower reactivity toward harder nucleophiles like lysine amines or serine alcohols under physiological conditions [1] [3].

Several factors contribute to ErITC's residue selectivity for cysteine over other potentially nucleophilic residues:

  • Hard-Soft Acid-Base (HSAB) Principle: The isothiocyanate carbon is a relatively soft electrophile. Cysteine thiolates (RS⁻) are soft nucleophiles, favoring this interaction. Lysine amines (RNH₂) are harder nucleophiles and react more slowly, primarily forming thioureas only under more forcing conditions (e.g., higher pH or concentration). Tyrosine phenoxides, histidine imidazoles, and water are significantly less reactive.
  • pKa-Dependent Reactivity: The nucleophilicity of cysteine is highly dependent on its local microenvironment lowering its pKa to generate the reactive thiolate form. Functional cysteines within enzyme active sites or regulatory sites often have depressed pKa values, enhancing their nucleophilicity and making them preferential targets for ErITC. Cys549 in Na+/K+-ATPase likely possesses a contextually lowered pKa.
  • Steric Accessibility: The planar isothiocyanate group has minimal steric hindrance, allowing access to cysteine residues within binding pockets, such as the low-affinity ATP site targeted by ErITC. The bulky xanthene scaffold of ErITC (erythrosin moiety) contributes significantly to its binding site selectivity by restricting access to deeply buried residues, favoring those within larger cavities like nucleotide binding sites [1] [3].

The thiourea linkage formed upon reaction (R-S-C(S)-NH-Er) is highly stable under physiological conditions, contributing to the irreversible nature of ErITC's inhibition of its target ATPase functions. This stability is crucial for its application in mapping studies and functional characterization.

Table 2: Isothiocyanate Reactivity Towards Protein Nucleophiles

Amino Acid ResidueNucleophilic FormReactivity with Isothiocyanate (e.g., ErITC)Primary AdductKey Influencing Factor
Cysteine (Cys)Thiolate (RS⁻)High (Preferred target)Thiourea (R-S-CS-NH-R')Residue pKa, Solvent Accessibility, Electrophile Softness
Lysine (Lys)Free amine (RNH₂)Moderate (Requires higher pH/concentration)Thiourea (R-NH-CS-NH-R')pH (pKa ~10.5), Local Dielectric
Tyrosine (Tyr)Phenoxide (ArO⁻)Very LowUnstable Carbamates?pH (pKa ~10), Strong Competition from Water
Histidine (His)Imidazole (N-deprotonated)Very LowPotentially Unstable AdductsTautomerism, Local pKa
Serine/Threonine (Ser/Thr)Alkoxide (RO⁻)NegligibleNot Typically FormedHigh pKa (~13-15), Strong Competition from Water
Water (H₂O)Hydroxide (OH⁻)Moderate (Competes, causes hydrolysis)Carbamic Acid (Unstable → CO₂ + R'NH₂)pH, Probe Concentration

Comparative Kinetics of ErITC vs. Fluorescein-5-isothiocyanate (FITC) in ATP-Binding Site Labeling

While both ErITC and FITC are isothiocyanate-based probes reacting via the same fundamental mechanism with nucleophilic residues, their kinetic profiles and site selectivity within ATPases like Na+/K+-ATPase differ significantly due to structural and electronic differences in their xanthene scaffolds.

Table 3: Comparative Kinetics and Properties of ErITC and FITC in Na+/K+-ATPase Labeling

PropertyErythrosin-5-isothiocyanate (ErITC)Fluorescein-5-isothiocyanate (FITC)
Primary Target Site in Na+/K+-ATPaseLow-affinity ATP site (E2ATP site) on α-subunitHigh-affinity ATP site (E1ATP site) on α-subunit
Specific Residue LabeledCys549Lys501
Inhibited Activityp-Nitrophenyl phosphatase activity (K+-activated)ATP hydrolysis (partial inhibition)
Labeling KineticsSlower (Requires higher concentrations/longer times for full inhibition of E2 site function post-FITC labeling shows reduced affinity)Faster (Rapidly labels Lys501, achieving full occupancy at lower concentrations)
Apparent Affinity for SiteLower Affinity (IC50 for pNPPase inhibition in µM range, higher than FITC's Ki for ATPase)Higher Affinity (Ki in sub-µM range for ATP site protection)
Structural InfluenceExtended π-conjugation (Iodinated xanthene) increases hydrophobicity and molecular volume. Favors interaction with the more open/low-affinity E2ATP site. Steric bulk may slow diffusion/association. Electron-withdrawing iodine atoms may slightly decrease electrophilicity of -NCS group.Smaller, more polar structure allows deeper penetration into high-affinity E1ATP site pocket. Electron-donating groups may slightly enhance electrophilicity of -NCS group.
Conformational SpecificityPreferentially labels E2 conformation (Accessibility of Cys549)Preferentially labels E1 conformation (Accessibility of Lys501)
Competitive ProtectionATP binding at the low-affinity site protects against labelingATP/Mg²+ binding at the high-affinity site protects against labeling

The labeling of Na+/K+-ATPase by ErITC follows bimolecular reaction kinetics, where the rate is dependent on the concentration of both the free enzyme and ErITC. Crucially, the association step (formation of the initial non-covalent complex between ErITC and its binding pocket) is rate-limiting. This step is governed by the molecular recognition of the erythrosin moiety by the low-affinity ATP site. Once bound, the covalent modification step (nucleophilic attack of Cys549 thiolate on the isothiocyanate carbon) is relatively rapid. This association-limited kinetics contrasts with simpler, smaller cysteine-directed electrophiles (e.g., iodoacetamide) where the chemical modification step is often rate-limiting [3] [9] [4].

The extended π-system and iodine atoms of the erythrosin scaffold in ErITC confer greater hydrophobicity and molecular volume compared to the fluorescein scaffold of FITC. This influences both the association kinetics and the binding site preference. ErITC's bulkier structure likely contributes to its slower association rate and its preferential binding to the more solvent-exposed and hydrophobic environment associated with the low-affinity E2ATP site. Furthermore, the electron-withdrawing nature of the iodine substituents might slightly reduce the electrophilicity of the isothiocyanate carbon compared to FITC, potentially contributing to the slower covalent modification step observed when comparing the reactivity of the isolated functional groups. Protection experiments demonstrate that prior occupancy of the low-affinity ATP site with nucleotides like TNP-ADP significantly reduces ErITC labeling, confirming the site-specific nature of the initial binding step. Importantly, ErITC does not effectively label the high-affinity site, even in enzyme where the low-affinity site is occupied or modified, reinforcing its exquisite selectivity for the Cys549 environment [4] [9] [6].

A key observation highlighting the kinetic and site-specific differences is the sequential labeling behavior: Saturating the high-affinity site with FITC (labeling Lys501) does not prevent subsequent labeling of Cys549 by ErITC, although the kinetics of ErITC labeling become slower and require higher concentrations. This indicates that while the sites reside on the same protomer, modification of the high-affinity site induces a conformational change that reduces the accessibility or reactivity of Cys549 within the low-affinity site, rather than physically blocking access. Conversely, labeling with ErITC first does not prevent subsequent FITC binding to the high-affinity site, demonstrating the spatial separation of the residues involved [4] [6].

Properties

CAS Number

90284-47-2

Product Name

Erythrosin-5-isothiocyanate

IUPAC Name

3',6'-dihydroxy-2',4',5',7'-tetraiodo-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one

Molecular Formula

C21H7I4NO5S

Molecular Weight

893 g/mol

InChI

InChI=1S/C21H7I4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H

InChI Key

RUJDFARUCNPRBA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I

Canonical SMILES

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I

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